molecular formula C22H17FN4O2 B11565729 2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B11565729
M. Wt: 388.4 g/mol
InChI Key: COIVLILXJVYWSS-UHFFFAOYSA-N
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Description

2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic compound that belongs to the class of pyrano[3,2-c]pyridine derivatives This compound is characterized by its unique structure, which includes a pyridine ring, a pyrano ring, and various functional groups such as an amino group, a fluorophenyl group, and a carbonitrile group

Preparation Methods

The synthesis of 2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves multiple steps and the use of various reagents and catalysts. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups, such as carbonyl groups, into alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

    Cyclization: The compound can participate in cyclization reactions to form new ring structures.

Common reagents used in these reactions include oxidizing agents (e.g., mCPBA), reducing agents (e.g., sodium and ammonium chloride), and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may exhibit biological activity and can be studied for its potential effects on biological systems.

    Medicine: The compound can be investigated for its potential therapeutic properties, such as anticancer, antiviral, or antimicrobial activities.

    Industry: The compound can be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application being studied.

Comparison with Similar Compounds

2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile can be compared with other similar compounds, such as:

    This compound analogs: These compounds have similar structures but may differ in the substitution pattern or the presence of additional functional groups.

    Pyrano[3,2-c]pyridine derivatives: These compounds share the pyrano[3,2-c]pyridine core structure but may have different substituents and functional groups.

    Fluorophenyl-containing compounds: These compounds contain a fluorophenyl group and may exhibit similar chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups and overall structure, which can lead to distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C22H17FN4O2

Molecular Weight

388.4 g/mol

IUPAC Name

2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile

InChI

InChI=1S/C22H17FN4O2/c1-13-10-18-20(22(28)27(13)12-14-6-4-5-9-26-14)19(16(11-24)21(25)29-18)15-7-2-3-8-17(15)23/h2-10,19H,12,25H2,1H3

InChI Key

COIVLILXJVYWSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3F)C(=O)N1CC4=CC=CC=N4

Origin of Product

United States

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